molecular formula C14H17N3O B025323 ent-Frovatriptan CAS No. 158930-18-8

ent-Frovatriptan

カタログ番号 B025323
CAS番号: 158930-18-8
分子量: 243.3 g/mol
InChIキー: XPSQPHWEGNHMSK-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Frovatriptan is a 5-HT1B/1D receptor agonist used to treat migraines . It is a triptan drug developed by Vernalis for the treatment of migraine headaches, particularly those associated with menstruation . Frovatriptan causes vasoconstriction of arteries and veins that supply blood to the head .


Synthesis Analysis

Frovatriptan’s synthesis involves several steps, including the formation of the di-p-toluoyltartaric acid salt of Frovatriptan . An improved process for the preparation of Frovatriptan and its enantiomers, particularly the R-enantiomer, has been disclosed . This process is suitable for large scale commercial production and provides the required products with improved yield and purity .


Molecular Structure Analysis

Frovatriptan contains a total of 37 bonds, including 20 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 primary amide (aromatic), and 1 secondary amine .


Chemical Reactions Analysis

Frovatriptan is believed to act on extracerebral, intracranial arteries and inhibit excessive dilation of these vessels in migraine . Research has shown that migraine can be caused by the swelling of blood vessels around the brain. Frovatriptan eases the pain associated with migraine by narrowing these blood vessels .


Physical And Chemical Properties Analysis

The molecular stability, fundamental chemical reactive sites, and global reactivity descriptors in the Frovatriptan molecule have been investigated using computational evaluation and molecular docking approach . The density functional theory has been employed with standard functional B3LYP/6–311++G (d,p) .

科学的研究の応用

Intranasal Drug Delivery

Frovatriptan has been used in the formulation and characterization of intranasal drug delivery systems. Specifically, Frovatriptan-Loaded Binary Ethosomes Gel has been developed for brain targeting. This formulation enhances the bioavailability and sustains the drug release, making it a promising non-invasive drug delivery system for treating migraines .

Migraine Management

Frovatriptan plays a significant role in managing migraines based on patient profiles. It has been explored in the management of several unique migraine phenotypes. Given its long half-life, Frovatriptan is often promoted for acute treatment of migraines of longer duration .

Menstrual-Related Migraine Treatment

Frovatriptan has been studied as a short-term preventive treatment in women with menstrual-related migraines. Since a significant percentage of female migraineurs suffer from menstrual-related migraines, this population is the obvious group for continued study .

Early Intervention for Migraine

Small studies have explored Frovatriptan’s use in treating migraines predicted by premonitory symptoms as a preventive for the headache phase of migraines. By identifying patient and attack profiles, clinicians may effectively determine the viability of Frovatriptan as an effective pharmacological intervention for migraines .

High Blood Pressure Patients

Frovatriptan’s efficacy has been compared with that of other triptans in patients classified according to a history of high blood pressure .

作用機序

Target of Action

Ent-Frovatriptan primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and play a crucial role in the pathophysiology of migraines .

Mode of Action

Ent-Frovatriptan acts as a selective agonist for the 5-HT1B and 5-HT1D receptors . By binding to these receptors, it inhibits the excessive dilation of extracerebral and intracranial arteries, a process believed to be involved in the onset of migraines . It’s important to note that Frovatriptan has no significant effects on GABA A mediated channel activity and has no significant affinity for benzodiazepine binding sites .

Biochemical Pathways

It is believed to inhibit the dilation of arteries and veins that supply blood to the head . This vasoconstriction is thought to alleviate the symptoms of migraines .

Pharmacokinetics

The pharmacokinetics of ent-Frovatriptan involve several key aspects:

Result of Action

The molecular and cellular effects of ent-Frovatriptan’s action primarily involve the constriction of blood vessels in the brain, which helps to alleviate the symptoms of migraines . It’s also been found that most triptans, including Frovatriptan, can inhibit the uptake of the H+/OC antiporter substrate, with Frovatriptan emerging as a strong inhibitor .

Action Environment

The action, efficacy, and stability of ent-Frovatriptan can be influenced by various environmental factors. For instance, the bioavailability of Frovatriptan was found to be higher in females compared to males . Additionally, the mean AUC of Frovatriptan was 1.5- to 2-fold higher in healthy elderly subjects (age 65 – 77 years) compared to healthy younger subjects (age 21 - 37 years) . These findings suggest that factors such as sex and age can influence the pharmacokinetics and thus the action of Frovatriptan.

Safety and Hazards

Frovatriptan is generally well tolerated in short-term clinical trials and when used over the longer term . The most frequent treatment-emergent adverse events occurring at a frequency ≥1% higher in Frovatriptan than placebo recipients were dizziness, fatigue, headache, paraesthesia, flushing, skeletal pain, hot or cold sensation, dry mouth, chest pain, and dyspepsia .

特性

IUPAC Name

(6S)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSQPHWEGNHMSK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20422821
Record name ent-Frovatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20422821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ent-Frovatriptan

CAS RN

158930-18-8
Record name (S)-Frovatriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158930-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ent-Frovatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20422821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。